what are the physical and chemical properties of 2,2',6,6'-Tetrabromobiphenyl
what are the physical and chemical properties of 2,2',6,6'-Tetrabromobiphenyl
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2',6,6'-Tetrabromobiphenyl
Abstract
2,2',6,6'-Tetrabromobiphenyl, a specific congener of the polybrominated biphenyls (PBBs), is a synthetic organobromine compound. Historically, PBBs were utilized as flame retardants in a variety of consumer and industrial products.[1] However, their production and use have been largely phased out due to their environmental persistence, bioaccumulative potential, and toxicological concerns.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 2,2',6,6'-tetrabromobiphenyl, intended for researchers, toxicologists, and environmental scientists. We will delve into its molecular structure, physicochemical data, chemical reactivity, and established analytical methodologies for its detection and quantification.
Introduction to 2,2',6,6'-Tetrabromobiphenyl (PBB 54)
Polybrominated biphenyls (PBBs) are a class of 209 distinct congeners, each with a biphenyl core substituted with one to ten bromine atoms.[1] 2,2',6,6'-Tetrabromobiphenyl, also known as PBB 54, is a notable congener due to the specific arrangement of its bromine atoms.[2] The substitution at the ortho positions (2, 2', 6, and 6') creates significant steric hindrance, which forces the two phenyl rings to adopt a non-planar configuration.[3] This molecular geometry profoundly influences its physical properties, environmental fate, and toxicological profile, distinguishing it from other PBB congeners with different substitution patterns. Like other PBBs, it is characterized by high lipophilicity and resistance to degradation, leading to its persistence in the environment and accumulation in the food chain.[1]
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in 2,2',6,6'-tetrabromobiphenyl dictates its interactions and properties.
Key Identifiers
Molecular Visualization
The structure of 2,2',6,6'-Tetrabromobiphenyl, with its ortho-substituted bromine atoms, is crucial for understanding its properties. The diagram below illustrates this arrangement.
Caption: Molecular structure of 2,2',6,6'-Tetrabromobiphenyl (PBB 54).
Physical Properties
The physical properties of 2,2',6,6'-tetrabromobiphenyl are largely dictated by its high molecular weight and halogenated structure. These properties are critical for predicting its environmental transport, fate, and bioaccumulation potential. While experimental data for this specific congener is scarce, computed properties provide valuable estimates.
| Property | Value | Source |
| Molecular Weight | 469.79 g/mol | [1][2] |
| Molecular Formula | C₁₂H₆Br₄ | [1][2] |
| Physical Description | Expected to be a solid at room temperature. | [General PBB properties] |
| Water Solubility | Very low (PBBs are virtually insoluble in water). | [4] |
| Solubility in Organic Solvents | Soluble in fats and various organic solvents. | [4] |
| Octanol-Water Partition Coefficient (XLogP3) | 6.3 | [1][5] |
Chemical Properties and Reactivity
Stability and Persistence
2,2',6,6'-Tetrabromobiphenyl is a highly stable and persistent molecule.[4] The carbon-bromine bonds are strong, and the biphenyl core is resistant to chemical and biological degradation. This persistence is a key factor in its long-term presence in the environment.
Reactivity and Degradation Pathways
Despite its general stability, 2,2',6,6'-tetrabromobiphenyl can undergo degradation under specific conditions, primarily through photodecomposition.
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Photolytic Debromination: Exposure to ultraviolet (UV) radiation can induce the cleavage of C-Br bonds, leading to the formation of less brominated biphenyls.[6] Theoretical studies suggest that reductive debromination is more likely to occur at the ortho positions.[6] This process is a significant, albeit slow, environmental degradation pathway.
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Thermal Decomposition: At high temperatures, such as those encountered during incineration, PBBs can decompose. Incomplete combustion, however, poses a significant risk of forming polybrominated dibenzofurans (PBDFs) and dibenzodioxins (PBDDs), which are highly toxic compounds.
Synthesis and Manufacturing Overview
The commercial production of PBBs, including tetrabromobiphenyls, has ceased in most parts of the world. However, understanding their synthesis is relevant for research and for identifying potential historical sources of contamination. The general method for synthesizing PBBs involves the direct bromination of biphenyl using bromine in the presence of a catalyst, such as iron filings or aluminum chloride. The degree of bromination is controlled by adjusting the reaction conditions, such as the ratio of bromine to biphenyl and the reaction time. This process typically results in a mixture of different PBB congeners.[4] The isolation of a specific congener like 2,2',6,6'-tetrabromobiphenyl requires subsequent purification steps, such as fractional distillation or chromatography.
Analytical Methodologies
The detection and quantification of 2,2',6,6'-tetrabromobiphenyl in environmental and biological matrices require sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices. The workflow generally involves extraction, cleanup, and instrumental analysis.
Experimental Protocol: General Workflow for PBB Analysis
This protocol outlines a generalized approach for the analysis of PBBs in a solid matrix (e.g., soil, sediment).
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Sample Preparation:
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Homogenize the solid sample to ensure uniformity. Airdry or freeze-dry the sample and sieve it to remove large debris.
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Fortify the sample with a surrogate standard (e.g., a ¹³C-labeled PBB congener) to monitor the efficiency of the extraction and cleanup process.
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-
Extraction:
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Rationale: The goal is to efficiently transfer the lipophilic PBBs from the solid matrix into an organic solvent.
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Method: Use an established extraction technique such as Soxhlet extraction (Method 3540), pressurized fluid extraction (PFE, Method 3545), or ultrasonic extraction (Method 3550).[7] A common solvent system is a mixture of hexane and acetone or dichloromethane.
-
Procedure (Soxhlet):
-
Place a known mass of the prepared sample (e.g., 10-20 g) into a cellulose thimble.
-
Add the thimble to the Soxhlet extractor.
-
Fill the boiling flask with the extraction solvent (e.g., 250 mL of hexane:acetone 1:1).
-
Extract for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
After extraction, concentrate the solvent extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
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-
-
Cleanup and Fractionation:
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Rationale: Raw extracts contain co-extracted substances (lipids, humic acids, etc.) that can interfere with instrumental analysis. A cleanup step is essential to remove these interferences.
-
Method: Use adsorption chromatography with materials like silica gel or Florisil. Acidic silica can be used to remove lipids.[8]
-
Procedure (Silica Gel Column):
-
Prepare a chromatography column packed with activated silica gel, topped with a layer of anhydrous sodium sulfate.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a non-polar solvent like hexane to recover the PBBs. More polar interfering compounds will be retained on the column.
-
Collect the eluate and concentrate it to a final volume suitable for analysis (e.g., 1 mL).
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-
-
Instrumental Analysis:
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Rationale: To separate, identify, and quantify the target PBB congener.
-
Method: High-resolution gas chromatography (HRGC) is used to separate the different PBB congeners. Detection is typically achieved using an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification and quantification.
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GC-MS Parameters (Illustrative):
-
Column: DB-5ms or similar non-polar capillary column.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 100°C, ramp to 300°C.
-
Detector: Mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for 2,2',6,6'-tetrabromobiphenyl.
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Workflow Diagram
Caption: General workflow for the analysis of PBBs in solid matrices.
Toxicology and Safety
Health Effects
Exposure to PBBs is associated with a range of adverse health effects. While data specific to the 2,2',6,6'- congener is limited, the class of PBBs is known to cause:
-
Skin disorders, such as chloracne.[1]
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Effects on the liver, kidneys, and thyroid gland.[1]
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Potential neurological and immune system effects.[1]
-
Symptoms of exposure may include nausea, loss of appetite, fatigue, and joint pain.[1]
Exposure Routes and Safety Precautions
The primary routes of human exposure to PBBs are ingestion of contaminated food, inhalation of contaminated dust, and dermal contact.[1] Due to their toxic potential, handling of 2,2',6,6'-tetrabromobiphenyl or materials contaminated with it requires stringent safety measures.
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Handling: Should be performed in a well-ventilated fume hood by trained personnel.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid:
-
Skin Contact: Immediately rinse the affected area with cold running water for at least 15 minutes, followed by washing with soap and water.[1][5]
-
Eye Contact: Irrigate opened eyes for several minutes under running water.[1][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
-
Inhalation: Move to fresh air. Provide artificial respiration if required.[1][5]
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Conclusion
2,2',6,6'-Tetrabromobiphenyl is a chemically stable and environmentally persistent compound. Its unique ortho-substituted structure results in a non-planar geometry that influences its physical and chemical behavior. While no longer in commercial production, its legacy as a flame retardant means it remains a compound of interest for environmental monitoring and toxicological research. A thorough understanding of its properties, supported by robust analytical methodologies, is essential for assessing its environmental impact and mitigating risks to human health.
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